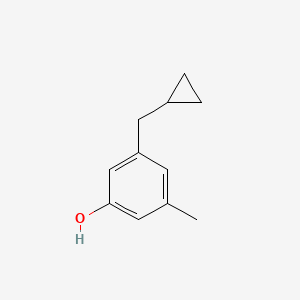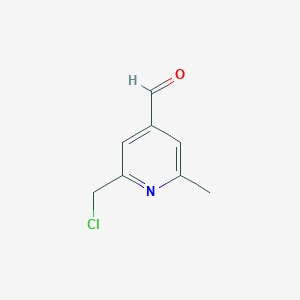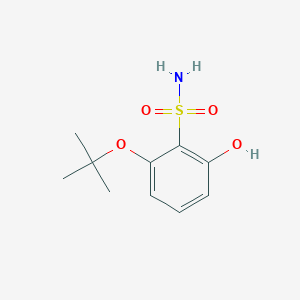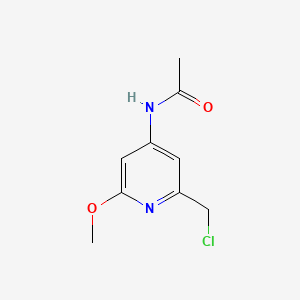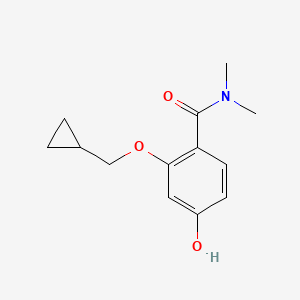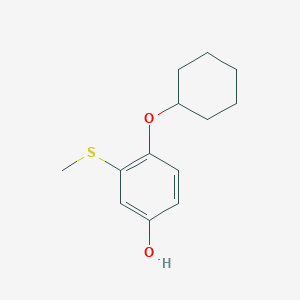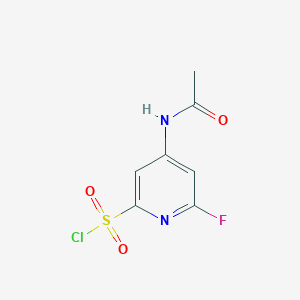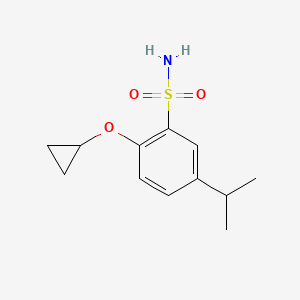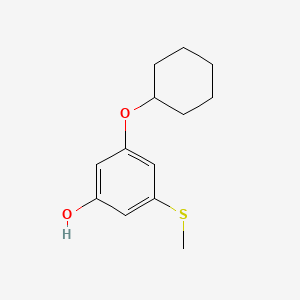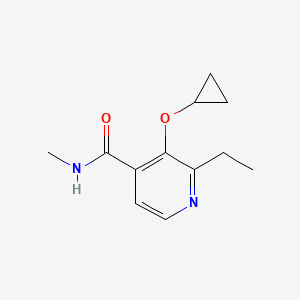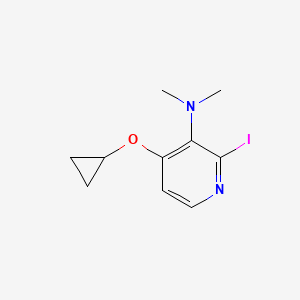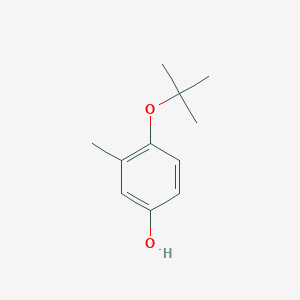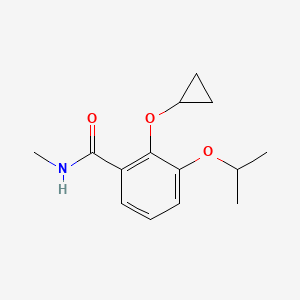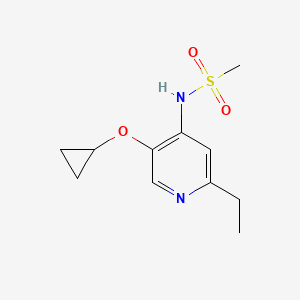
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide group, which is an organosulfur group consisting of a sulfonyl group connected to an amine group . Sulfonamides are known for their applications in various fields, including medicine and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is often added to absorb the HCl generated during the reaction. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Applications De Recherche Scientifique
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide: A similar compound with slight structural differences.
Trifluoromethylpyridines: Compounds with similar pyridine structures but different substituents.
Uniqueness
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is unique due to its specific combination of a cyclopropoxy group and a sulfonamide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
N-(5-cyclopropyloxy-2-ethylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-10(13-17(2,14)15)11(7-12-8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
GSSWVXLECQULGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


